

An In-depth Technical Guide to the Reactivity of the Ethoxyamino Group

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Compound of Interest

Compound Name: *O-Ethylhydroxylamine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethoxyamino group's reactivity, covering its synthesis, core reactions, and applications in drug development. Detailed experimental protocols, quantitative data, and visualizations are included to support researchers in leveraging the unique properties of this functional group.

Core Concepts: Structure and Electronic Effects

The ethoxyamino group ($-\text{ONH}_2$) combines the features of an amine and an alkoxy group attached to a nitrogen atom. This arrangement results in unique electronic properties that govern its reactivity. The oxygen atom, being highly electronegative, exerts an electron-withdrawing inductive effect on the nitrogen atom. However, the nitrogen's lone pair of electrons can participate in resonance, which can modulate its nucleophilicity. A key feature of hydroxylamines, including *O*-ethylhydroxylamine, is the "alpha-effect," where the presence of an adjacent atom with a lone pair (the oxygen) enhances the nucleophilicity of the nitrogen atom beyond what would be expected based on its basicity alone.^{[1][2]}

Synthesis of Ethoxyamino Compounds

The introduction of the ethoxyamino group can be achieved through several synthetic routes. A common precursor is *O*-ethylhydroxylamine, which can be synthesized or obtained

commercially as its hydrochloride salt.

Synthesis of O-Ethylhydroxylamine Hydrochloride

A common method for the synthesis of O-substituted hydroxylamines involves the alkylation of a protected hydroxylamine derivative, followed by deprotection. For instance, N-hydroxyphthalimide can be alkylated with an ethylating agent like ethyl iodide, followed by hydrazinolysis to release the free O-ethylhydroxylamine, which is then converted to its hydrochloride salt.

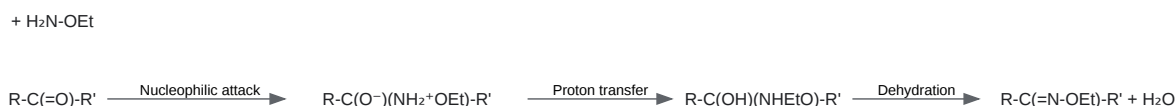
Reactivity of the Ethoxyamino Group

The reactivity of the ethoxyamino group is primarily characterized by the nucleophilicity of the nitrogen atom. It readily reacts with a variety of electrophiles.

Reaction with Carbonyl Compounds: Oxime Formation

The most characteristic reaction of the ethoxyamino group is its condensation with aldehydes and ketones to form O-alkyloximes (also known as oxime ethers). This reaction is a cornerstone of its application in bioconjugation and derivatization.

The mechanism proceeds via nucleophilic attack of the ethoxyamino nitrogen on the carbonyl carbon, followed by dehydration. The reaction is typically catalyzed by a mild acid.



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Caption: Mechanism of Oxime Formation.

The reaction is generally high-yielding and can be performed under mild conditions, including in aqueous media.^[3]

Nucleophilicity and Basicity

The ethoxyamino group is a potent nucleophile, often more so than expected based on its basicity, due to the alpha-effect.^{[1][2]} The pKa of O-ethylhydroxylamine in 50% ethanol has been reported, providing a quantitative measure of its basicity.^[4]

Table 1: Physicochemical Properties of O-Ethylhydroxylamine

Property	Value	Reference
pKa (in 50% ethanol)	1.33	^[4]
Melting Point (°C)	130-133	

Reactions with Other Electrophiles

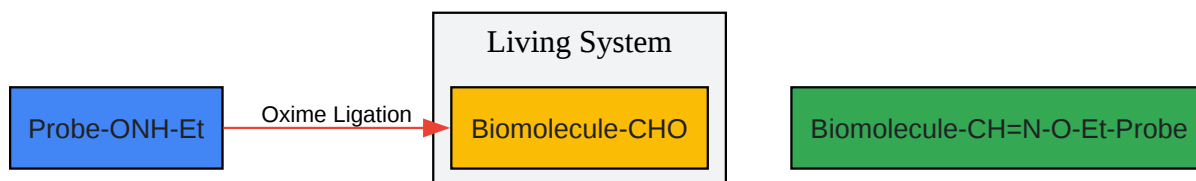
The ethoxyamino group can also react with other electrophiles, such as acyl chlorides and sulfonyl chlorides, to form N-ethoxy amides and N-ethoxy sulfonamides, respectively. These reactions typically proceed readily due to the nucleophilic nature of the nitrogen atom.

Applications in Drug Development

The predictable and selective reactivity of the ethoxyamino group makes it a valuable tool in drug discovery and development.

Bioorthogonal Chemistry

Oxime formation is a widely used bioorthogonal "click" reaction.^{[5][6][7]} This is because aldehydes and ketones are generally absent in biological systems, allowing for the specific labeling of biomolecules that have been functionalized with a carbonyl group, or vice versa. Ethoxyamino-containing probes can be used to tag proteins, glycans, or other cellular components for imaging or pull-down experiments.



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Caption: Bioorthogonal Labeling via Oxime Ligation.

Linkers in Antibody-Drug Conjugates (ADCs)

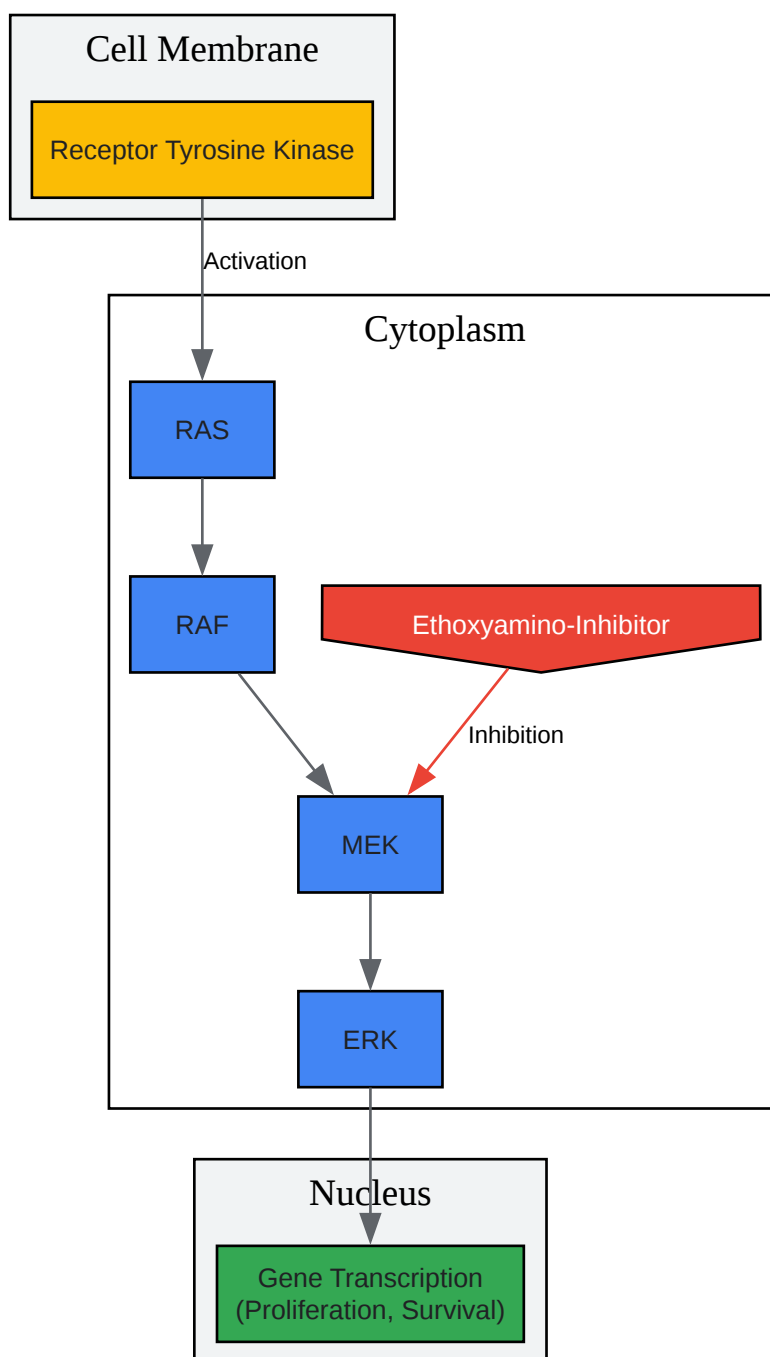
The stability and formation conditions of the oxime linkage make it suitable for use as a linker in antibody-drug conjugates (ADCs).^{[8][9][10][11][12]} An ethoxyamino group can be incorporated into the linker to attach a cytotoxic payload to an antibody. The stability of the linker is crucial to prevent premature release of the drug in circulation.

Modulation of Physicochemical Properties and Biological Activity

The incorporation of an ethoxyamino group or a resulting oxime ether can modulate the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability. These modifications can be critical in optimizing the pharmacokinetic and pharmacodynamic profile of a therapeutic agent.^[13] For instance, ethoxyamino-substituted heterocyclic compounds have been explored for their biological activities.^{[7][14][15][16]}

Probes for Signaling Pathways

Ethoxyamino-functionalized molecules can be designed as probes to investigate cellular signaling pathways. For example, a kinase inhibitor could be modified with an ethoxyamino group to allow for its attachment to a reporter molecule, enabling the study of its target engagement and downstream effects.



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Caption: Inhibition of a Kinase Signaling Pathway.

Spectroscopic Characterization

The ethoxyamino group and its derivatives can be characterized using standard spectroscopic techniques.

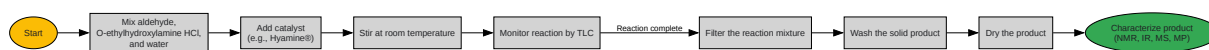
Table 2: Spectroscopic Data for Ethoxyamino and Related Groups

Technique	Functional Group	Characteristic Signals	Reference
¹ H NMR	-O-CH ₂ -CH ₃	Quartet, ~3.5-4.5 ppm	[17] [18]
	-O-CH ₂ -CH ₃	Triplet, ~1.2-1.4 ppm	
	-NH ₂	Broad singlet, variable shift	
¹³ C NMR	-O-CH ₂ -CH ₃	~60-70 ppm	[19] [20]
	-O-CH ₂ -CH ₃	~14-16 ppm	
IR	N-H stretch	3100-3500 cm ⁻¹ (one or two bands for primary amines)	[12] [21] [22]
	C-O stretch	1000-1300 cm ⁻¹	
	N-O stretch	~945 cm ⁻¹ (in oximes)	
Mass Spec	R-ONH ₂	Fragmentation patterns can involve cleavage of the N-O bond and α-cleavage.	[5] [24] [25]
N-ethoxy amides	Cleavage of the N-CO bond is a common fragmentation pathway.	[3] [8] [24]	

Experimental Protocols

General Procedure for the Synthesis of Aldoximes in an Aqueous Medium

This protocol is adapted from a procedure using a phase-transfer catalyst for the synthesis of aldoximes.[3]



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